molecular formula C19H14N2OS2 B2964476 N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide CAS No. 1798546-23-2

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2964476
CAS No.: 1798546-23-2
M. Wt: 350.45
InChI Key: BVHHEPSJKVBXCQ-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene carboxamide core linked to a phenyl ring substituted with a 2-methylthiazole group. The benzothiophene and thiazole moieties are critical for intermolecular interactions, such as hydrogen bonding and π-π stacking, which are common in drug-receptor binding .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS2/c1-12-20-16(11-23-12)14-7-3-4-8-15(14)21-19(22)18-10-13-6-2-5-9-17(13)24-18/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHHEPSJKVBXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the benzothiophene moiety. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is crucial for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. The benzothiophene moiety may also contribute to its overall activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Key Observations:

Thiazole Motif : All compounds incorporate a thiazole ring, which enhances metabolic stability and binding affinity. The 2-methyl substitution on the thiazole (seen in the target compound and Tolvaptan) may reduce steric hindrance during receptor interactions .

Carboxamide Linkage : The target compound and Mirabegron share a carboxamide group, critical for hydrogen bonding with residues in receptor binding pockets .

Pharmacological Diversity: Despite structural similarities, these compounds target distinct pathways (e.g., β3-adrenergic, vasopressin, cannabinoid receptors), highlighting the role of auxiliary groups in modulating specificity.

Biological Activity

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that combines a benzothiophene core with a thiazole moiety. Its IUPAC name is this compound, with a molecular formula of C19H14N2O2S. The compound's structure contributes to its biological activity, particularly in targeting specific cellular pathways.

Biological Activities

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including lung (A549) and breast (MCF7) cancer cells. The compound operates through mechanisms such as:

  • Induction of apoptosis: Evidence shows that the compound promotes programmed cell death by activating caspases and disrupting mitochondrial membrane potential .
  • Inhibition of cell invasion: It has been reported to affect pathways involved in cell motility and invasion, specifically through the FAK/Paxillin pathway .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
A5490.20Apoptosis induction
MCF70.49Inhibition of cell invasion
CL152.58Disruption of FAK/Paxillin signaling

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses activity against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • DNA Intercalation : The compound can intercalate into DNA, leading to structural changes that may disrupt replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, contributing to cell death pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

Case Study 1: Lung Cancer Model
In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of 0.20 μM. The study concluded that the compound could be a promising lead for developing new lung cancer therapies .

Case Study 2: Breast Cancer Treatment
In MCF7 breast cancer cells, the compound demonstrated an IC50 value of 0.49 μM and effectively inhibited cell migration and invasion capabilities, suggesting its potential as an anti-metastatic agent .

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